Cefazolin pivaloyl

描述

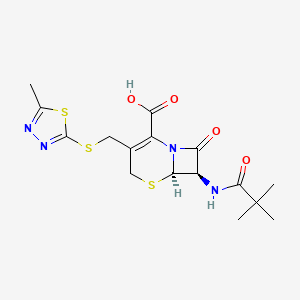

Cefazolin pivaloyl is a useful research compound. Its molecular formula is C16H20N4O4S3 and its molecular weight is 428.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

Cefazolin pivaloyl plays a crucial role in inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis . This interaction leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . The compound’s broad-spectrum activity is due to its ability to attain high serum levels and its rapid excretion via urine .

Cellular Effects

This compound affects various types of cells and cellular processes. It primarily targets bacterial cells, disrupting their cell wall synthesis and leading to cell death . In mammalian cells, this compound has been shown to have minimal toxicity, making it a suitable candidate for treating bacterial infections without significant adverse effects on host cells . The compound does not significantly impact cell signaling pathways, gene expression, or cellular metabolism in mammalian cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding to specific penicillin-binding proteins (PBPs) within the bacterial cell wall . This binding inhibits the transpeptidation step of peptidoglycan synthesis, which is essential for bacterial cell wall integrity . The inhibition of this process leads to the activation of autolytic enzymes, resulting in cell lysis and death . This compound’s effectiveness is attributed to its high affinity for PBPs and its ability to resist degradation by beta-lactamases .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability over time, maintaining its antibacterial activity for extended periods . Studies have shown that the compound remains effective in inhibiting bacterial growth even after prolonged exposure . Its stability can be influenced by factors such as temperature and pH, which may affect its degradation rate . Long-term effects on cellular function have not shown significant adverse outcomes, indicating its suitability for extended use in clinical settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively treats bacterial infections without causing significant toxicity . At higher doses, this compound may cause adverse effects such as nephrotoxicity and gastrointestinal disturbances . Studies have identified a threshold dose beyond which the risk of toxicity increases, emphasizing the importance of adhering to recommended dosage guidelines .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes hydrolysis to release the active cefazolin component . The metabolic pathways involve enzymes such as esterases, which facilitate the conversion of this compound to its active form . The compound’s metabolism does not significantly affect metabolic flux or metabolite levels, ensuring its efficacy and safety in clinical use .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to serum proteins, which aids in its distribution to various tissues . The compound’s distribution is influenced by factors such as body weight and creatinine clearance, which can affect its pharmacokinetics . Continuous infusion of this compound has been shown to achieve better drug exposure and target attainment compared to intermittent dosing .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects . The compound does not exhibit significant subcellular localization within mammalian cells, minimizing the risk of off-target effects . Its activity is directed towards bacterial cells, ensuring its efficacy in treating infections without compromising host cell function .

生物活性

Cefazolin pivaloyl is a derivative of cefazolin, a first-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanism of action, clinical applications, and relevant case studies.

Overview of Cefazolin

Cefazolin is primarily used to treat various bacterial infections, including skin infections, pneumonia, and urinary tract infections. It functions by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The compound exhibits a high degree of protein binding (74-86%) and is not absorbed through the gastrointestinal tract, necessitating parenteral administration .

Cefazolin exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits the transpeptidation process essential for cross-linking peptidoglycan layers, which are crucial for maintaining cell wall integrity. The inhibition of PBPs leads to autolysis mediated by bacterial autolysins, resulting in cell death .

Pharmacological Properties

| Property | Value |

|---|---|

| Absorption | Not absorbed from GI tract |

| Peak Serum Concentration | 38.8 µg/mL (after 1g IM) |

| Half-Life | 1.8 hours |

| Protein Binding | 74-86% |

| Excretion | 60-80% unchanged in urine |

This compound's pharmacokinetics may exhibit similar properties, enhancing its therapeutic efficacy while potentially reducing side effects associated with cefazolin.

Clinical Applications

This compound has been investigated for its effectiveness against various strains of bacteria, particularly Gram-positive and Gram-negative organisms. Studies indicate that it is more effective against Escherichia coli and Klebsiella pneumoniae compared to other cephalosporins like cephaloridine and cephalexin .

Case Studies

- Case Study on Coagulopathy : A patient receiving high-dose cefazolin developed coagulopathy characterized by gross hematuria and elevated INR levels. After vitamin K administration and discontinuation of cefazolin, the coagulation profile normalized. This case underscores the importance of monitoring patients on cefazolin therapy for potential hemorrhagic complications .

- Complicated Urinary Tract Infections : In a case involving a patient with acute pyelonephritis due to E. coli, cefazolin was administered as a parenteral treatment option. The minimum inhibitory concentration (MIC) for cefazolin was determined to be 8 µg/mL, indicating its efficacy in treating complicated urinary infections .

- Systemic Infections : Another case highlighted the use of cefazolin in treating methicillin-sensitive Staphylococcus aureus bacteremia in a patient with multiple comorbidities. The antibiotic provided effective coverage against both S. aureus and E. coli isolates identified in cultures .

科学研究应用

Antibiotic Prophylaxis

Cefazolin is widely used for perioperative antibiotic prophylaxis to prevent surgical site infections. A study highlighted the increase in cefazolin use among patients with nonsevere penicillin allergies, demonstrating its effectiveness in reducing infection rates compared to alternative antibiotics . The initiative successfully raised the percentage of eligible patients receiving cefazolin from 60% to 90%, showcasing its clinical importance.

Treatment of Infections

Cefazolin pivaloyl has been utilized in treating various bacterial infections due to its broad-spectrum activity against Gram-positive and some Gram-negative bacteria. The compound's application in treating methicillin-sensitive Staphylococcus aureus infections has been documented, with cases illustrating its effectiveness in managing severe infections .

Toxicity Studies

Research has investigated the toxicity profiles of cefazolin sodium impurities, including those related to this compound. A study using zebrafish embryos assessed the embryotoxicity and neurotoxicity of various impurities, revealing significant insights into the safety profiles of cephalosporins . These findings are crucial for ensuring patient safety and guiding regulatory standards.

Quality Control Methods

The detection of residual pivaloyl chloride in cephalosporin antibiotics is vital for quality control. A patented method employing gas chromatography-mass spectrometry has been developed to accurately quantify pivaloyl chloride levels in cefazolin formulations, ensuring compliance with safety standards . This method enhances the reliability of cefazolin products in clinical use.

Coagulopathy Associated with Cefazolin Use

A notable case involved a patient who developed coagulopathy while receiving high-dose cefazolin therapy. The patient's coagulation profile improved following vitamin K administration after discontinuation of cefazolin, highlighting the need for monitoring during treatment . This case underscores the importance of understanding potential adverse effects associated with cefazolin derivatives.

Hemolytic Anemia Induced by Cefazolin

Another case study reported hemolytic anemia linked to cefazolin therapy, emphasizing the necessity for careful patient monitoring and management strategies when using this antibiotic . Such incidents reinforce the importance of ongoing research into the safety and efficacy of this compound.

属性

IUPAC Name |

(6R,7R)-7-(2,2-dimethylpropanoylamino)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S3/c1-7-18-19-15(27-7)26-6-8-5-25-12-9(17-14(24)16(2,3)4)11(21)20(12)10(8)13(22)23/h9,12H,5-6H2,1-4H3,(H,17,24)(H,22,23)/t9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQNLAKCAGCVKA-BXKDBHETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(C)(C)C)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2384108-14-7 | |

| Record name | (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2384108147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFAZOLIN PIVALOYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/705J53S4IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。